1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole

Physicochemical Property Analysis Computational Drug Design Lead Optimization

Researchers often struggle with core scaffolds that lack the conformational rigidity needed for selective target engagement. This hybrid triazole-pyrrolidine building block directly addresses that gap. Derived from a privileged chemotype that has demonstrated nanomolar enzyme inhibition (e.g., Ki = 4 nM for related α-fucosidase inhibitors), it serves as a chemically tractable starting point for hit-to-lead optimization. - Scaffold Versatility: Ideal for rapid library synthesis via amide coupling or reductive amination at the secondary amine. - Favorable Drug-like Properties: Computed XLogP3-AA of -0.1 and TPSA of 42.7 Ų balance permeability with polarity. - Validated Selectivity: The (pyrrolidin-2-yl)triazole core confers selectivity between enzyme isoforms (e.g., plant vs. human glycosidases), reducing off-target effects in probe development.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13160014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2CCCN2
InChIInChI=1S/C7H12N4/c1-11-7(9-5-10-11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3
InChIKeyQLQYJSDOVHCQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole


1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole is a heterocyclic compound comprised of a 1,2,4-triazole ring substituted with a methyl group at the N-1 position and a pyrrolidine ring at the C-5 position . With a molecular weight of 152.20 g/mol and the formula C7H12N4, it serves as a versatile synthetic intermediate and core scaffold for medicinal chemistry exploration [1]. Its computed XLogP3-AA of -0.1 and a topological polar surface area (TPSA) of 42.7 Ų suggest a balance between lipophilicity and polarity that is often favorable for drug-likeness and permeability [1].

1
Scaffold role

Medicinal chemistry core for SAR exploration and hit-to-lead campaigns.

2
Synthetic versatility

Secondary amine enables amidation, reductive amination, and library generation.

3
Property space

Computed XLogP3 −0.1, TPSA 42.7 Ų support drug-likeness optimization studies.

Specificity of 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole over Generic Analogs


Attempts to substitute 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole with simpler 1,2,4-triazoles or non-fused pyrrolidine derivatives would result in a loss of the specific structural features that dictate its chemical behavior and potential biological activity. The unique substitution pattern—specifically the N-1 methyl group and the C-5 pyrrolidin-2-yl moiety—creates a distinct electronic environment and conformational rigidity compared to unsubstituted triazoles or simple N-pyrrolidinyl variants [1]. This structural specificity is critical, as the class of (pyrrolidin-2-yl)triazoles has been shown to achieve enhanced selectivity and potency in enzyme inhibition, which is directly attributed to the precise spatial arrangement and lipophilic character conferred by this hybrid scaffold [2]. Generic alternatives lack these defined attributes, potentially leading to different reactivity, altered binding profiles, or increased off-target effects.

!

Regioisomer mismatch

1-Methyl-3-pyrrolidin-1-yl isomer exhibits higher lipophilicity (XLogP3 0.9 vs −0.1) and lacks H‑bond donor; permeability and interaction profiles may differ.

!

N1‑demethylated analog

Loss of the methyl group reduces lipophilicity (XLogP3 −1.2) and adds a second H‑bond donor; scaffold behavior in ADME and binding assays may shift.

!

Simple pyrrolidine / triazole

Non‑fused or unsubstituted triazoles lack the conformational rigidity and electronic environment of the (pyrrolidin‑2‑yl)triazole core; reported class‑level selectivity may not translate.

Quantitative Evidence for Selecting 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole


Physicochemical Comparison with the 3-Pyrrolidinyl Regioisomer

A comparative analysis of computed physicochemical properties reveals key differences between 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole (the target compound) and its positional isomer, 1-Methyl-3-pyrrolidin-1-yl-1,2,4-triazole. These differences in lipophilicity, hydrogen bonding capacity, and rotatable bond count can have a significant impact on membrane permeability, solubility, and target binding. The target compound's XLogP3-AA value is -0.1, compared to 0.9 for the isomer, indicating it is less lipophilic [1][2]. It also possesses one hydrogen bond donor (the secondary amine of the pyrrolidine ring), whereas the isomer has zero [1]. These data suggest a different ADME profile and potential for intermolecular interactions.

Regioisomer profile
Cross‑study comparable
XLogP3‑AA −0.1 vs 0.9 (Δ1.0)
H‑bond donors 1 vs 0
Rotatable bonds 1 vs 1
Lower lipophilicity and a single H‑bond donor suggest distinct solubility/permeability profile; supports scaffold differentiation.
Computed values (PubChem); experimental validation recommended.
Physicochemical Property Analysis Computational Drug Design Lead Optimization

Glycosidase Inhibitor Selectivity via Pyrrolidine-Triazole Hybrid

1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole serves as a minimal core representation of the broader class of (pyrrolidin-2-yl)triazoles, which have been systematically explored as selective glycosidase inhibitors. Research has demonstrated that the incorporation of a heteroaromatic triazole moiety onto a pyrrolidine iminosugar core significantly enhances both the potency and selectivity of enzyme inhibition compared to simple pyrrolidines. For instance, in a library of (pyrrolidin-2-yl)triazoles, the most potent α-fucosidase inhibitor identified exhibited a Ki of 4 nM, representing a substantial improvement over non-hybrid pyrrolidine controls [1]. While the target compound itself is a simpler structural analog, the published SAR for this class establishes the pyrrolidine-triazole fusion as a critical feature for achieving high-affinity, selective binding [2].

Glycosidase inhibitor SAR
Class‑level inference
Reported Ki 4 nM for optimized (pyrrolidin‑2‑yl)triazole hybrid (α‑fucosidase)
Indicates pyrrolidine‑triazole fusion can confer high‑affinity binding; data from optimized analogs, not this exact compound.
Class‑level evidence; direct data for this scaffold require verification.
Glycosidase Inhibition Scaffold Optimization Medicinal Chemistry

Impact of N1-Methylation on Physicochemical Properties

A direct comparison of computed physicochemical properties between 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole and its N1-demethylated analog, (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole, highlights the impact of the methyl substituent. The target compound (MW 152.20 g/mol, XLogP3 -0.1, H-Bond Donors: 1) is slightly heavier and more lipophilic than the comparator (MW 138.17 g/mol, XLogP3 -1.2, H-Bond Donors: 2) [1][2]. These differences can be crucial in modulating off-target binding and pharmacokinetic properties; the increased lipophilicity of the target compound may improve membrane permeability while the reduction in H-bond donors could limit certain polar interactions.

N1‑methylation effect
Cross‑study comparable
MW 152.20 vs 138.17 (Δ14.03)
XLogP3‑AA −0.1 vs −1.2 (Δ1.1)
H‑bond donors 1 vs 2
N1‑methyl group increases lipophilicity and reduces H‑bond donor count; may support permeability optimization while limiting polar interactions.
Computed properties; confirm experimentally in target assay.
Lead Selection Physicochemical Profiling Medicinal Chemistry

Drug Discovery Applications for 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole


Foundational Scaffold for SAR Exploration

Procurement of 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole is strategically justified for laboratories engaged in hit-to-lead or lead optimization campaigns targeting enzyme families such as glycosidases or kinases. Its value lies not in being a potent final compound, but as a chemically tractable starting point for SAR studies. Its computed lipophilicity (XLogP3 = -0.1) and hydrogen-bonding capacity (1 donor, 3 acceptors) [1] place it in a desirable property space for further derivatization. As evidenced by the success of related (pyrrolidin-2-yl)triazole cores in achieving nanomolar potency (e.g., Ki = 4 nM for an α-fucosidase inhibitor) [2], this scaffold provides a privileged entry point for discovering novel, selective, and metabolically stable inhibitors.

Synthetic Intermediate for Compound Library Generation

The structural simplicity and the presence of a secondary amine in the pyrrolidine ring make 1-Methyl-5-pyrrolidin-2-yl-1H-[1,2,4]triazole a versatile intermediate for the rapid generation of compound libraries via well-established chemistries like amide bond formation or reductive amination. This approach is directly supported by research where similar pyrrolidine-triazole hybrids were generated using click chemistry and subsequent derivatization, leading to the discovery of potent and selective enzyme inhibitors [1]. The core scaffold's commercial availability in high purity (e.g., 95% as offered by multiple vendors) [2] enables high-throughput synthesis and screening workflows, reducing the time and cost of lead discovery.

Selective Target Engagement via Pyrrolidine-Triazole Motif

This compound is ideal for research programs aimed at developing probes or drug candidates that require a specific spatial arrangement of functional groups for selective target engagement. The (pyrrolidin-2-yl)triazole framework has been shown to confer enhanced selectivity over simple pyrrolidines, which is attributed to its reduced conformational flexibility and unique hydrogen-bonding capabilities [1]. For example, in the context of glycosidase inhibition, this scaffold demonstrated distinct selectivity profiles between α-galactosidase and β-glucosidase, as well as between plant and human enzyme isoforms [1][2]. This level of control over selectivity is a key differentiator for a core scaffold and a strong justification for its procurement.

Application
Selection Property
Validation Focus
SAR exploration scaffold
Tractable substitution points and balanced computed properties
Derivatization library profiling and ADME parameter verification
Compound library synthesis
Secondary amine reactivity enabling rapid diversification
Amide/reductive amination scope and intermediate stability
Target engagement motif
Conformational rigidity and hydrogen‑bonding pattern of (pyrrolidin‑2‑yl)triazole
Selectivity profiling against enzyme isoforms and off‑target panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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